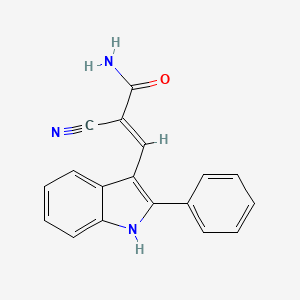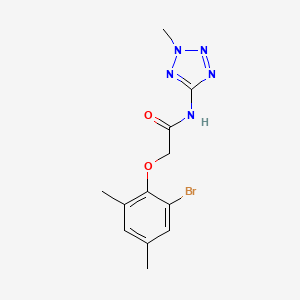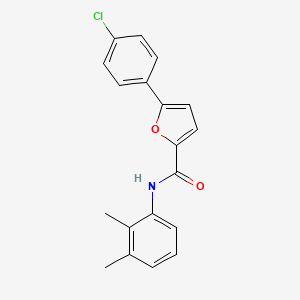
2-cyano-3-(2-phenyl-1H-indol-3-yl)acrylamide
Übersicht
Beschreibung
2-cyano-3-(2-phenyl-1H-indol-3-yl)acrylamide is a useful research compound. Its molecular formula is C18H13N3O and its molecular weight is 287.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.105862047 g/mol and the complexity rating of the compound is 498. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 748876. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound 2-Cyano-3-(2-phenyl-1H-indol-3-yl)acrylamide has been synthesized and structurally analyzed using techniques like NMR spectroscopy and single crystal X-ray diffraction. This research provides insights into its molecular structure and properties (Kariuki et al., 2022).
Corrosion Inhibition Applications
- Acrylamide derivatives, including structures similar to this compound, have been explored for their corrosion inhibition properties, particularly for protecting metals like copper in acidic solutions. This research utilized methods like electrochemical impedance spectroscopy to evaluate the effectiveness of these compounds as corrosion inhibitors (Abu-Rayyan et al., 2022).
Rearrangement Reactions
- The compound has been involved in studies exploring O,N and N,N double rearrangement reactions. These studies contribute to the understanding of chemical reaction mechanisms and synthetic pathways involving acrylamide derivatives (Yokoyama, Hatanaka, & Sakamoto, 1985).
Antimicrobial Applications
- Polyacrylamides derived from compounds like this compound have been synthesized and evaluated for their antimicrobial properties. These studies highlight the potential of such derivatives in combating various bacterial and fungal infections (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).
Antitumor Activity
- Certain derivatives of this compound have been investigated for their potential antitumor activities. These studies involve the synthesis of novel compounds and their evaluation against specific cancer cell lines, providing a foundation for future cancer treatment research (Fahim, Elshikh, & Darwish, 2019).
Organic Synthesis and Fluorochromic Properties
- Studies on 3-aryl-2-cyano acrylamide derivatives, related to this compound, have revealed interesting fluorochromic properties. These properties are significant for applications in organic electronics and sensing technologies (Song et al., 2015).
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(2-phenyl-1H-indol-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c19-11-13(18(20)22)10-15-14-8-4-5-9-16(14)21-17(15)12-6-2-1-3-7-12/h1-10,21H,(H2,20,22)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKNTAGTPOLQJF-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)/C=C(\C#N)/C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5724154.png)
![[5-chloro-2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5724158.png)

![3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5724164.png)

![2-[(4-fluorobenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5724183.png)
![2-{[1-(4,6-dimethyl-2-pyrimidinyl)-3,5-dimethyl-1H-pyrazol-4-yl]oxy}phenol](/img/structure/B5724191.png)
![ethyl 1-{[(3-fluorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5724193.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5724209.png)

![2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid](/img/structure/B5724234.png)

![N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5724249.png)
